1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

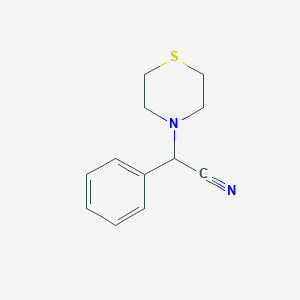

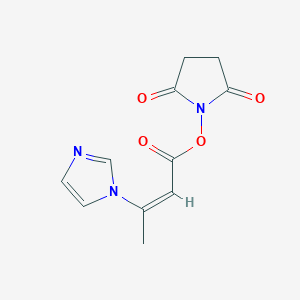

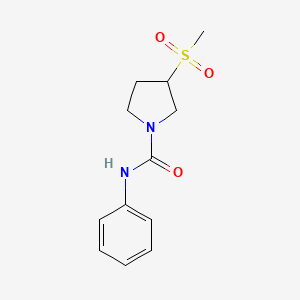

1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is also known by its CAS number 1855907-30-0 . This compound is a building block used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The compound has a molecular weight of 189.68 . The SMILES string representation of the compound isCC1=NN(C=C1N)CC(C)C.Cl . Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 189.68 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications

Synthesis and Characterization

1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is involved in the synthesis of various pyrazole derivatives. For instance, it has been used in the synthesis of armed pyrazoles with potential applications in fighting breast cancer and microbial infections. These pyrazoles were characterized through spectroscopic techniques and X-ray crystallography, which showed distinct geometrical parameters and angles between planes in their molecular structure (Titi et al., 2020).

Reactivity and Structural Studies

The reactivity of pyrazole derivatives, including those related to this compound, has been a topic of extensive research. Investigations into the reaction of 1H-pyrazol-5-amines with other compounds have led to the synthesis of new structures such as pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. These studies are vital for understanding the chemical behavior of pyrazole derivatives and their potential applications (Koyioni et al., 2014).

Applications in Corrosion Inhibition

Research has shown that certain pyrazole derivatives, closely related to this compound, act as effective corrosion inhibitors. These compounds have been tested on materials like steel and iron in acidic environments, demonstrating significant inhibition efficiencies. This application is crucial in industries where metal corrosion is a persistent issue (Chetouani et al., 2005), (Herrag et al., 2007).

Antimicrobial and Antifungal Activities

Pyrazole derivatives, including those derived from this compound, have demonstrated significant antimicrobial and antifungal activities. These compounds, synthesized through various chemical reactions, have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results as potential antibacterial agents (Pareek et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Properties

IUPAC Name |

3-methyl-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-6(2)4-11-5-8(9)7(3)10-11;/h5-6H,4,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMFHNICWGRYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)CC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2434808.png)

![N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2434814.png)

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)